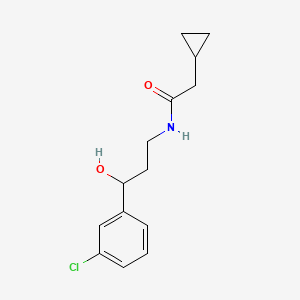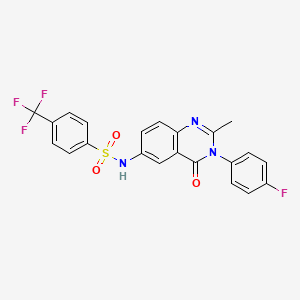![molecular formula C19H21NO4S B2526905 Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzoate CAS No. 2097869-21-9](/img/structure/B2526905.png)
Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzoate, also known as MK-2866 or Ostarine, is a selective androgen receptor modulator (SARM) that has been developed for the treatment of muscle wasting and osteoporosis. It is a non-steroidal compound that binds to androgen receptors in the body, which leads to an increase in muscle mass and bone density without the negative side effects associated with traditional anabolic steroids.
Aplicaciones Científicas De Investigación
Crystal Engineering and Phase Transition
Methyl 2-(carbazol-9-yl)benzoate demonstrates unique crystallization properties, undergoing a phase transition under high pressure from a structure with eight molecules per asymmetric unit to a more compact Z′ = 2 structure. This transition to a phase with unfavorable conformations, stabilized by efficient packing under high pressure, highlights the compound's potential in crystal engineering applications, especially in the design of materials with specific crystallographic properties (Johnstone et al., 2010).
Mesomorphic Behaviour and Photoluminescence
A series of compounds including methyl 4-(4-(5-(4-(alkoxy)phenyl)-1,3,4-oxadiazol-2-yl)phenylethynyl)benzoate showcased cholesteric and nematic/smectic A mesophases, alongside wide mesomorphic temperature ranges. These compounds exhibit strong blue fluorescence emission with good photoluminescence quantum yields, suggesting their potential in the development of novel luminescent materials and liquid crystal displays (Han et al., 2010).
Polymer and Electrochromic Applications
Incorporation of thiophene and carbazole units into polymers has been investigated for electrochromic properties and electrical conductivity. Such compounds, through their structural and electrochemical properties, contribute to the development of advanced materials for electronics, including electrochromic devices and solar cells (Aydın & Kaya, 2013; Hu et al., 2013).
Antibacterial and Antifungal Activity
Methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates, synthesized via a green synthesis approach, displayed significant in vitro antimicrobial and antifungal activities. This indicates potential applications in the development of new antimicrobial agents (Bhat, Shalla, & Dongre, 2015).
Fluoride Chemosensors
Compounds containing 1,3,4-oxadiazole units have been explored as selective and colorimetric fluoride chemosensors. Their unique spectroscopic and colorimetric properties for fluoride sensing in solutions suggest applications in environmental monitoring and the development of analytical tools for detecting fluoride ions (Ma et al., 2013).
Solar Cell Efficiency Enhancement
Research into copolymers and their application in polymer solar cells has shown that certain molecular structures can significantly enhance the efficiency of these cells. Studies on poly(2-(5-(5,6-bis(octyloxy)-4-(thiophen-2-yl)benzo[c][1,2,5]thiadiazol-7-yl)thiophen-2-yl)-9-octyl-9H-carbazole) and its derivatives suggest the potential of such molecules in improving the performance and efficiency of solar energy devices (Qin et al., 2009).
Propiedades
IUPAC Name |
methyl 4-[[oxan-4-yl(thiophen-2-yl)methyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-23-19(22)15-6-4-14(5-7-15)18(21)20-17(16-3-2-12-25-16)13-8-10-24-11-9-13/h2-7,12-13,17H,8-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBQXVDNQZPHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC(C2CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-1-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)but-2-en-1-one](/img/structure/B2526822.png)

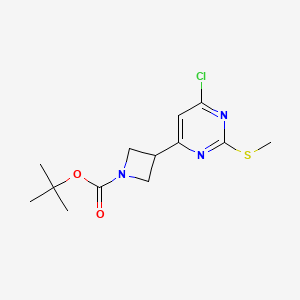
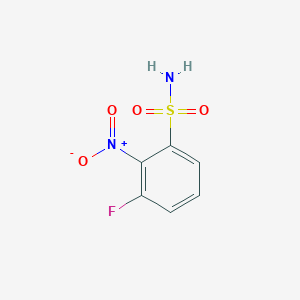
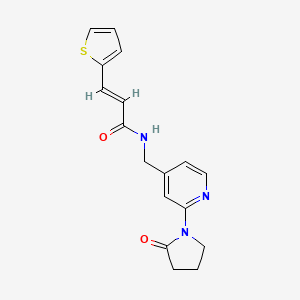
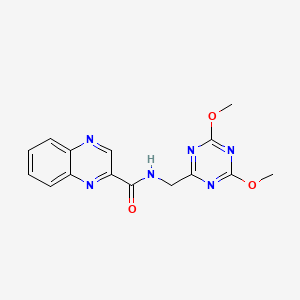
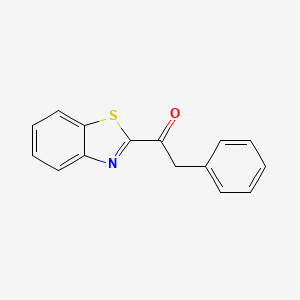
![Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2526832.png)
![2-(2-Fluorophenoxy)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide](/img/structure/B2526834.png)

